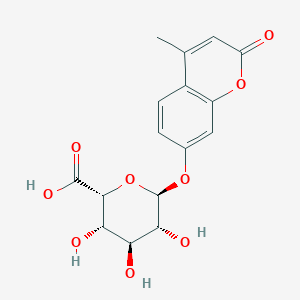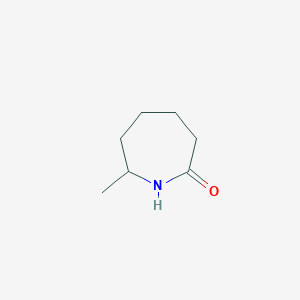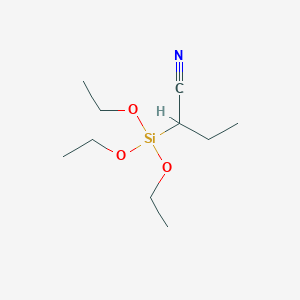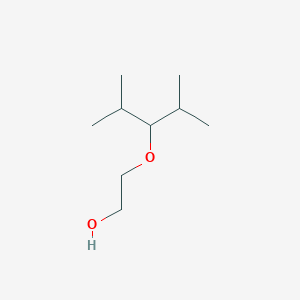
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-, commonly known as Pluronic F-127, is a triblock copolymer that has been widely used in scientific research due to its unique properties. This polymer is composed of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks, which give it a hydrophilic and hydrophobic nature, respectively. Pluronic F-127 has been utilized in various research fields such as drug delivery, tissue engineering, and cell culture.
Wirkmechanismus
The mechanism of action of Pluronic F-127 is not fully understood. However, it is believed that the hydrophilic Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy- blocks can interact with water molecules, while the hydrophobic PPO blocks can interact with hydrophobic molecules. This property allows Pluronic F-127 to form micelles in aqueous solutions and provide mechanical support for cells in tissue engineering.
Biochemical and Physiological Effects
Pluronic F-127 is considered to be biocompatible and non-toxic. It has been shown to have minimal effects on cell viability and proliferation. However, it is important to note that the effects of Pluronic F-127 can vary depending on the concentration and application.
Vorteile Und Einschränkungen Für Laborexperimente
Pluronic F-127 has several advantages for lab experiments. It is a well-established product that is commercially available. It is also biocompatible and non-toxic, making it suitable for use in cell culture and tissue engineering. Pluronic F-127 can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
However, Pluronic F-127 has some limitations. Its properties can vary depending on the concentration and application. It can also interfere with some assays and imaging techniques, making it unsuitable for certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Pluronic F-127 in scientific research. One area of interest is the development of Pluronic F-127-based drug delivery systems for the treatment of various diseases. Another area of interest is the use of Pluronic F-127 in the development of tissue-engineered organs for transplantation. Additionally, the use of Pluronic F-127 in the development of biosensors and imaging agents is an area of active research.
Synthesemethoden
The synthesis of Pluronic F-127 involves the reaction of propylene oxide with ethylene oxide in the presence of a catalyst. The resulting copolymer has a molecular weight range of 12,600-17,600 g/mol and a Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy-/PPO ratio of 1:2.5. The synthesis of Pluronic F-127 is a well-established process, and the product is commercially available.
Wissenschaftliche Forschungsanwendungen
Pluronic F-127 has been extensively used in scientific research due to its unique properties. One of its main applications is in drug delivery systems. Pluronic F-127 can form micelles in aqueous solutions, which can encapsulate hydrophobic drugs. The micelles can protect the drug from degradation and improve its solubility and bioavailability. Pluronic F-127 has also been used as a thermosensitive hydrogel for the controlled release of drugs.
Pluronic F-127 has also been used in tissue engineering. It can be used as a scaffold material for the regeneration of tissues such as bone, cartilage, and nerve. Pluronic F-127 can provide mechanical support for the cells and promote their growth and differentiation.
Eigenschaften
CAS-Nummer |
132299-20-8 |
|---|---|
Produktname |
Poly(oxy-1,2-ethanediyl), alpha-(3-methyl-1-(2-methylpropyl)butyl)-omega-hydroxy- |
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
InChI |
InChI=1S/C9H20O2/c1-7(2)9(8(3)4)11-6-5-10/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
QXGSHGKOPJABTM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(C)C)OCCO |
Kanonische SMILES |
CC(C)C(C(C)C)OCCO |
Synonyme |
2-(2,4-dimethylpentan-3-yloxy)ethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B162421.png)
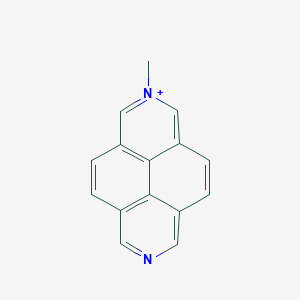
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
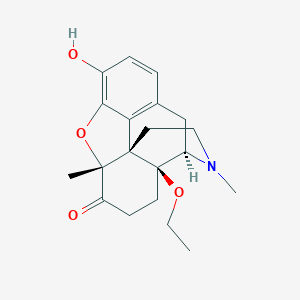
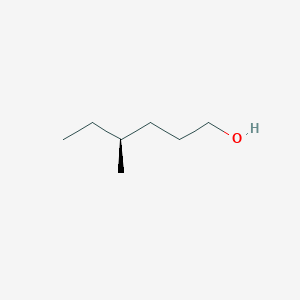
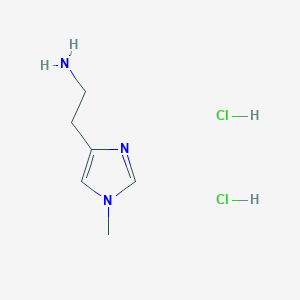
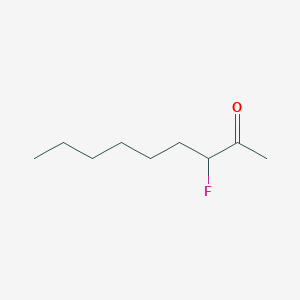
![N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-naphthalenesulfonamide](/img/structure/B162438.png)
![2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid](/img/structure/B162441.png)
